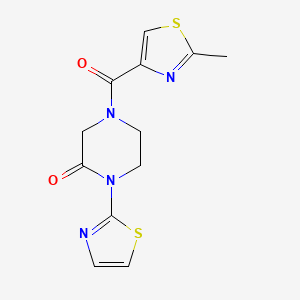
1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a chemical compound used in scientific research for its potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and potential benefits in various biological processes.
Scientific Research Applications
Corrosion Inhibition
Mannich bases similar to the compound have been investigated for their effectiveness as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. Studies have found that these compounds can significantly reduce corrosion, with their efficiency increasing with concentration but decreasing with temperature. These inhibitors are considered mixed type, and their adsorption on the steel surface follows Langmuir's adsorption isotherm. This highlights the potential of urea-derived Mannich bases in corrosion protection applications (M. Jeeva et al., 2015).
Degradation in Soil
Research on similar sulfonylurea herbicides, like imazosulfuron, has been conducted to understand their degradation in soil. These studies help in assessing the environmental fate of such compounds, showing how they degrade under both aerobic and anaerobic conditions. This knowledge is crucial for evaluating the ecological impact of using these chemicals in agriculture (P. Morrica et al., 2001).
Molecular Interaction Studies
Investigations into urea derivatives have explored their interactions at the molecular level, such as their role in intramolecular hydrogen bonding and complexation with cytosine. These studies provide insights into the molecular structures and behaviors that could inform the design of new molecules with desired chemical or biological properties (Chia-Hui Chien et al., 2004).
Optoelectronic Properties
Research on chalcone derivatives structurally related to the compound of interest has revealed significant electro-optic properties. Such studies demonstrate the potential of these molecules in nonlinear optics and optoelectronic device fabrication, highlighting their high second and third harmonic generation values compared to standard molecules like urea (M. Shkir et al., 2018).
Supramolecular Chemistry
Studies on urea ligands substituted with pyridine have shown their utility in forming metallo-supramolecular macrocycles. These findings underline the potential of such compounds in creating complex structures with applications in materials science and nanotechnology (Ralf W. Troff et al., 2012).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c20-17-5-3-15(4-6-17)12-22-19(25)23-13-16-7-10-24(11-8-16)28(26,27)18-2-1-9-21-14-18/h1-6,9,14,16H,7-8,10-13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFWVTONFRELJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

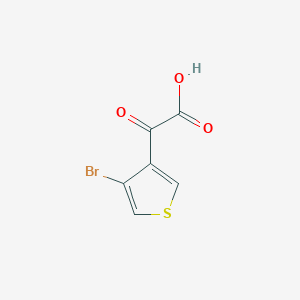
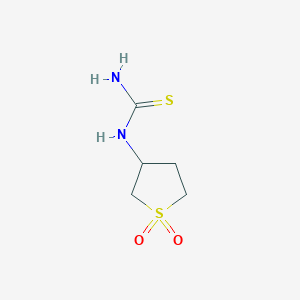

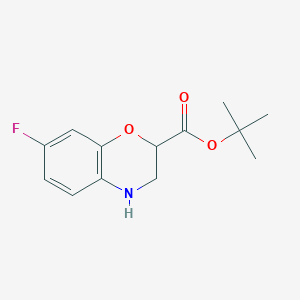
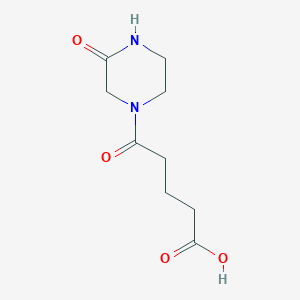
![3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840477.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)

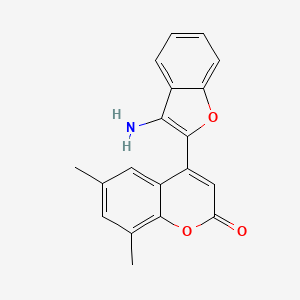
![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)
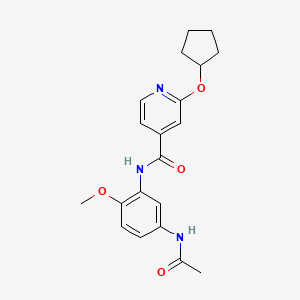
![(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2840489.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2840492.png)
